

# 2,6-Dimethyl-3-(methylsulfonyl)aniline molecular structure and formula

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## Compound of Interest

Compound Name: 2,6-Dimethyl-3-(methylsulfonyl)aniline

Cat. No.: B083790

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## An In-depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,6-Dimethyl-3-(methylsulfonyl)aniline** is a substituted aniline derivative containing both dimethyl and methylsulfonyl functional groups. Substituted anilines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The incorporation of a methylsulfonyl group can significantly influence the physicochemical properties of the parent aniline molecule, such as its acidity, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis and characterization of **2,6-Dimethyl-3-(methylsulfonyl)aniline**, alongside a discussion of the biological significance of related compounds.

### Molecular Structure and Properties

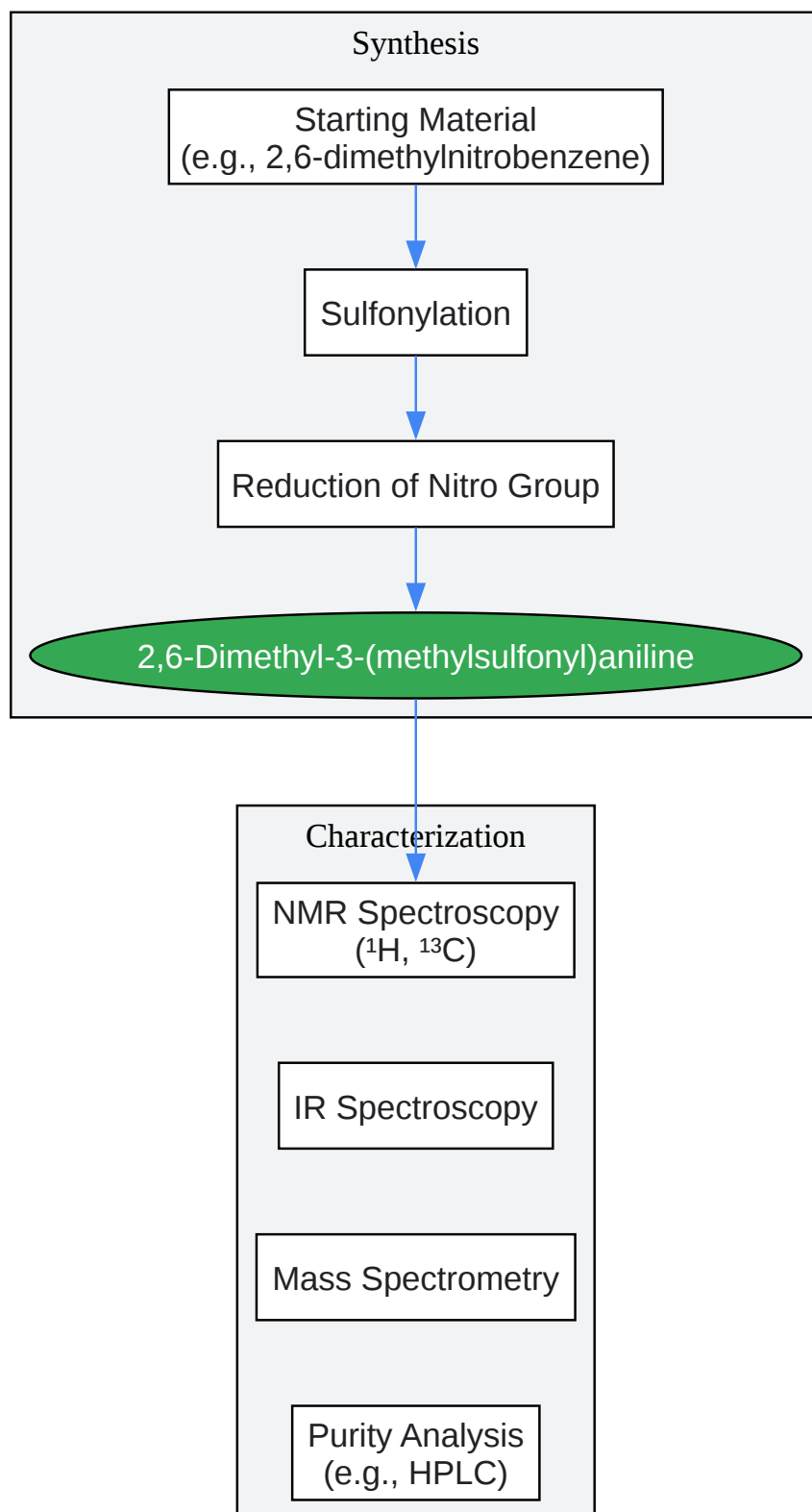
The molecular structure of **2,6-Dimethyl-3-(methylsulfonyl)aniline** features a benzene ring substituted with an amino group at position 1, two methyl groups at positions 2 and 6, and a methylsulfonyl group at position 3.

Table 1: Chemical and Physical Properties of **2,6-Dimethyl-3-(methylsulfonyl)aniline**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> S	[1][2][3]
Molecular Weight	199.27 g/mol	[1][2][3]
CAS Number	10311-40-7	[1][2][3]
Predicted XlogP	1.2	[4]
Monoisotopic Mass	199.0667 Da	[4]
Melting Point	103-105 °C	

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2,6-Dimethyl-3-(methylsulfonyl)aniline** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted anilines and sulfonyl-containing aromatic compounds.[5][6][7] A general workflow for the synthesis and characterization is proposed below.



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A general workflow for the synthesis and characterization of **2,6-Dimethyl-3-(methylsulfonyl)aniline**.

## Hypothetical Experimental Protocols

### Synthesis: Sulfonylation followed by Reduction

A common strategy for introducing a sulfonyl group to an aromatic ring is through sulfonation followed by conversion to the sulfonyl chloride and subsequent reaction. However, a more direct approach might involve Friedel-Crafts type reactions on an appropriately protected aniline precursor or, more likely, starting with a substituted benzene that can be converted to the aniline. A plausible route starts with 2,6-dimethylnitrobenzene.

- **Sulfonylation of 2,6-Dimethylnitrobenzene:** 2,6-Dimethylnitrobenzene could be treated with chlorosulfonic acid to introduce the sulfonyl chloride group, likely at the 3-position due to the directing effects of the substituents. The resulting sulfonyl chloride can then be reduced to the methylsulfonyl group, for example, by reaction with sodium sulfite followed by methylation.
- **Reduction of the Nitro Group:** The nitro group of the resulting 3-(methylsulfonyl)-2,6-dimethylnitrobenzene can then be reduced to the amine. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] Alternatively, reduction can be achieved using metals in acidic media, such as tin or iron in hydrochloric acid.

### Characterization

Following synthesis, the structure and purity of **2,6-Dimethyl-3-(methylsulfonyl)aniline** would be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl group of the sulfonyl moiety, and the amine protons. The aromatic protons would likely appear as a multiplet or distinct doublets in the aromatic region (around 6-8 ppm). The two ring methyl groups would likely

be singlets around 2-2.5 ppm, and the sulfonyl methyl group would be a singlet further downfield, around 3 ppm. The amine protons would appear as a broad singlet.

- <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitrogen and sulfonyl groups being shifted accordingly. The methyl carbons would appear in the upfield region of the spectrum. A <sup>13</sup>C NMR spectrum for the related compound N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline has been reported, which can provide a reference for expected chemical shifts.[8]
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm<sup>-1</sup>), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring (around 1600 cm<sup>-1</sup>), and the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm<sup>-1</sup> and 1160-1120 cm<sup>-1</sup>).[9]
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 199.27. Predicted mass spectrometry data suggests prominent adducts such as [M+H]<sup>+</sup> at m/z 200.07398 and [M+Na]<sup>+</sup> at m/z 222.05592.[4]

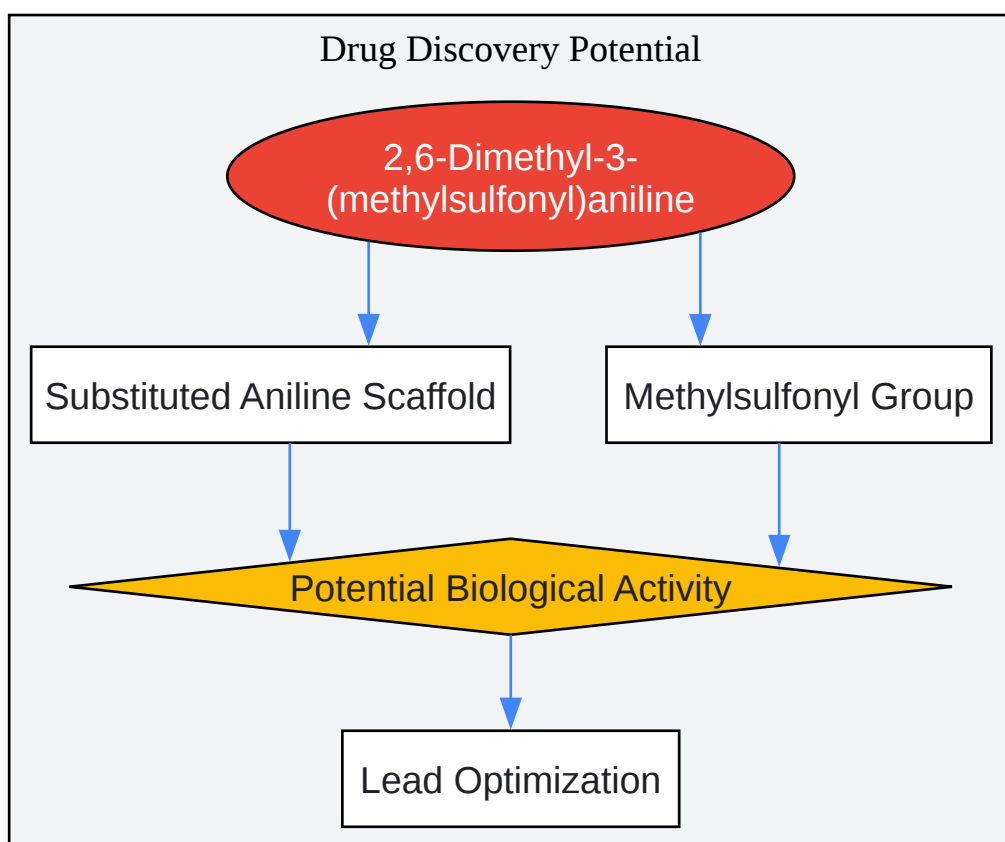
## Potential Biological Significance and Applications

While there is limited direct information on the biological activity of **2,6-Dimethyl-3-(methylsulfonyl)aniline**, the broader class of sulfonyl-containing anilines is of significant interest in drug discovery. The sulfonyl group is a key pharmacophore in a variety of therapeutic agents.[10][11]

Table 2: Potential Areas of Biological Activity for Sulfonyl-Containing Anilines

Biological Activity	Rationale and Examples
Anti-inflammatory	The 4-(methylsulfonyl)aniline pharmacophore is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. [9][12]
Antimicrobial	Diaryl sulfones, which contain a sulfonyl group bridging two aromatic rings, are a well-established class of antimicrobial agents. Dapsone (4,4'-sulfonyldianiline) is a key drug in the treatment of leprosy.[10]
Anticancer	The sulfonamide moiety (a related functional group) is present in numerous anticancer drugs. The electronic properties of the sulfonyl group can contribute to interactions with biological targets.
Antioxidant	Some sulfonamide derivatives of 2-aminothiazole have shown promising antioxidant activities.[11]

The presence of the 2,6-dimethylaniline scaffold may also confer specific properties. For instance, the steric hindrance from the two methyl groups flanking the amine can influence the molecule's conformation and its interactions with biological targets. This structural motif is found in some local anesthetics and other pharmacologically active compounds.



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A logical diagram illustrating the potential of **2,6-Dimethyl-3-(methylsulfonyl)aniline** in drug discovery.

## Conclusion

**2,6-Dimethyl-3-(methylsulfonyl)aniline** is a chemical entity with a structural framework that suggests potential for further investigation in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry and biological activity of its constituent functional groups and related analogs. For researchers and drug development professionals, this compound represents an interesting scaffold for the design of new molecules with potentially valuable biological activities. Further research is warranted to synthesize and evaluate the pharmacological profile of **2,6-Dimethyl-3-(methylsulfonyl)aniline** to fully elucidate its therapeutic potential.

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